N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Catalog No.
S2793859
CAS No.
1234903-37-7
M.F
C15H11ClN4O2S
M. Wt
346.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiaz...

CAS Number

1234903-37-7

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.79

InChI

InChI=1S/C15H11ClN4O2S/c1-22-13-3-2-9(16)6-10(13)19-14(21)12-8-23-15(20-12)11-7-17-4-5-18-11/h2-8H,1H3,(H,19,21)

InChI Key

YAHHMYAMCYLYED-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CSC(=N2)C3=NC=CN=C3

solubility

not available

Current Research Availability

Potential Research Areas

The structure of the molecule suggests potential areas for further investigation, though these are speculative due to the lack of existing research. Here are some potential areas:

  • Antimicrobial Activity: The thiazole ring and the pyrazin-2-yl group are both present in various known antibiotics. Research into similar compounds suggests N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide could hold promise for development as a novel antimicrobial agent [, ].
  • Herbicidal Activity: The thiazole moiety is also found in some herbicides. Investigation into the herbicidal properties of N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide could be warranted [].

N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a heterocyclic compound characterized by its unique structural features, which include a thiazole ring, a pyrazine moiety, and a chloro-substituted methoxyphenyl group. Its molecular formula is C13H10ClN3O2SC_{13}H_{10}ClN_3O_2S, with a molecular weight of approximately 346.8 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its biological activity and ability to interact with various biological targets .

, including:

  • Oxidation: The presence of the thiazole and pyrazine rings allows for oxidation reactions, which can be facilitated by agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, particularly targeting functional groups such as carboxamides.
  • Substitution Reactions: Nucleophilic or electrophilic substitution reactions can occur at the thiazole or pyrazine rings, enabling further functionalization of the molecule.

N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibits significant biological activities, particularly in the context of medicinal chemistry. It has been studied for its potential as an anti-cancer agent, showing inhibitory effects on specific kinases involved in tumor growth and proliferation. Additionally, the compound may interact with various receptors and enzymes, modulating their activity and influencing biological pathways related to disease processes .

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves several key steps:

  • Formation of the Thiazole Ring: This can be achieved through condensation reactions involving thioamide derivatives and α-haloketones under acidic or basic conditions.
  • Introduction of the Pyrazine Moiety: The pyrazine group can be introduced via nucleophilic substitution reactions where a pyrazine derivative reacts with the thiazole intermediate.
  • Chloro-Methoxyphenyl Group Attachment: This step often involves coupling reactions where the chloro-methoxyphenyl group is attached to the thiazole core through nucleophilic substitution or cross-coupling techniques.

These synthetic routes may vary based on the availability of starting materials and desired yields .

N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new anti-cancer drugs.
  • Pharmaceutical Research: In studies aimed at understanding its mechanism of action against specific biological targets.
  • Material Science: Due to its unique chemical structure, it may also find applications in developing new materials with specific electronic or optical properties .

Studies on N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide have focused on its interactions with various enzymes and receptors. Preliminary research indicates that it may inhibit certain kinases involved in cancer cell signaling pathways. Additionally, interaction studies using molecular docking techniques suggest that this compound could bind effectively to target proteins, thereby modulating their activity and influencing downstream biological effects .

Several compounds share structural similarities with N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Cyclohexylmethoxy)-5-(pyrazin-2-ylamino)isothiazole-4-carboxamideContains an isothiazole ring instead of thiazoleDifferent substituents lead to varied biological activities
N-(5-chloro-2-pyridinyl)thiazole derivativesSimilar thiazole core but different substituentsMay exhibit different receptor interactions
5-chloro-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidineContains a pyrimidine ring instead of a pyrazineDifferent electronic properties due to ring variation

The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide lies in its specific combination of functional groups and ring structures, which may influence its pharmacological profile and effectiveness against certain targets compared to other similar compounds .

XLogP3

2.3

Dates

Last modified: 08-17-2023

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